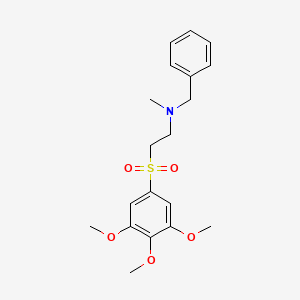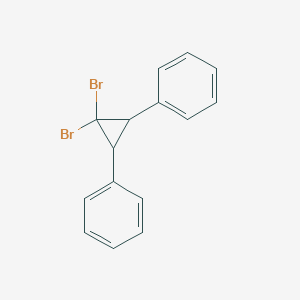
Methyl 4-methyl-3-(trimethylstannyl)pent-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methyl-3-(trimethylstannyl)pent-2-enoate is an organotin compound that features a trimethylstannyl group attached to a pent-2-enoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-3-(trimethylstannyl)pent-2-enoate typically involves the reaction of 4-methyl-3-pentenoic acid with trimethyltin chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified by distillation or recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of organotin reagents and maintaining stringent safety protocols.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-methyl-3-(trimethylstannyl)pent-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Coupling Reactions: It can participate in cross-coupling reactions such as the Stille coupling, where the trimethylstannyl group is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles, with catalysts such as palladium or copper.
Oxidation Reactions: Reagents like hydrogen peroxide or other oxidizing agents are used.
Coupling Reactions: Palladium catalysts and ligands are typically employed in Stille coupling reactions.
Major Products Formed
Substitution Reactions: Various substituted pent-2-enoates.
Oxidation Reactions: Oxidized derivatives of the original compound.
Coupling Reactions: Aryl or vinyl-substituted pent-2-enoates.
Aplicaciones Científicas De Investigación
Methyl 4-methyl-3-(trimethylstannyl)pent-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Materials Science:
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of Methyl 4-methyl-3-(trimethylstannyl)pent-2-enoate involves the interaction of the trimethylstannyl group with various molecular targets. In cross-coupling reactions, the trimethylstannyl group acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The exact molecular pathways and targets depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-methyl-2-pentenoate: Lacks the trimethylstannyl group, making it less reactive in certain types of reactions.
4-Methyl-3-penten-2-one: Contains a ketone group instead of an ester, leading to different reactivity and applications.
Uniqueness
Methyl 4-methyl-3-(trimethylstannyl)pent-2-enoate is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity and enables its use in specialized synthetic applications, particularly in cross-coupling reactions.
Propiedades
| 103533-29-5 | |
Fórmula molecular |
C10H20O2Sn |
Peso molecular |
290.97 g/mol |
Nombre IUPAC |
methyl 4-methyl-3-trimethylstannylpent-2-enoate |
InChI |
InChI=1S/C7H11O2.3CH3.Sn/c1-6(2)4-5-7(8)9-3;;;;/h5-6H,1-3H3;3*1H3; |
Clave InChI |
LSCAQWBFPJWXNW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=CC(=O)OC)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


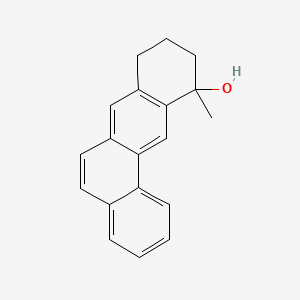
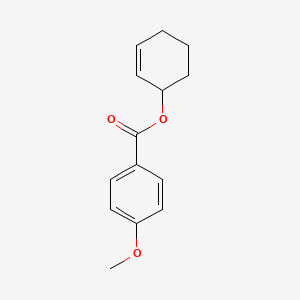
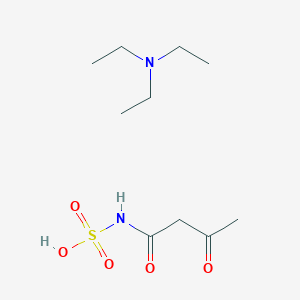
![7-chloro-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14336217.png)
![7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14336225.png)
